BenchChemオンラインストアへようこそ!

BRL-44408 maleate

α2A-adrenoceptor receptor binding subtype selectivity

Choose BRL-44408 maleate for unambiguous α2A-adrenoceptor pharmacology. Unlike non-selective yohimbine or atipamezole, this tool compound delivers >50-fold selectivity and a clean ancillary profile, ensuring reliable attribution of effects. Validated for CNS studies (brain penetration confirmed, elevates prefrontal norepinephrine & dopamine), sepsis/inflammation models (reduces TNF-α/IL-6), and antipsychotic-induced motor side-effect research. Supplied as ≥98% pure crystalline solid, stable ≥4 years at -20°C. Ideal for neuropharmacology & immunology labs requiring rigorous subtype-specific data.

Molecular Formula C17H21N3O4
Molecular Weight 331.4 g/mol
CAS No. 681806-46-2
Cat. No. B1667805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRL-44408 maleate
CAS681806-46-2
SynonymsBRL 44408;  BRL44408;  BRL-44408.
Molecular FormulaC17H21N3O4
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCC1C2=CC=CC=C2CN1CC3=NCCN3.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C13H17N3.C4H4O4/c1-10-12-5-3-2-4-11(12)8-16(10)9-13-14-6-7-15-13;5-3(6)1-2-4(7)8/h2-5,10H,6-9H2,1H3,(H,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1-
InChIKeyDDIQGSUEJOOQQQ-BTJKTKAUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BRL-44408 maleate (CAS 681806-46-2): A Selective α2A-Adrenoceptor Antagonist for Subtype-Specific Pharmacological Studies


BRL-44408 maleate (CAS 681806-46-2) is a racemic α2A-adrenoceptor antagonist with Ki values ranging from 1.7 to 8.56 nM for the human α2A-adrenoceptor [1]. It exhibits >50-fold selectivity for α2A-ARs over α1-, α2B-, α2C-, β1-, and β2-ARs, and shows no significant activity at 19 other neurotransmitter receptors, transporters, or enzymes at 1 µM [2]. BRL-44408 maleate is centrally active following systemic administration and has been characterized for antidepressant-like, analgesic-like, and anti-inflammatory activity in preclinical models [1]. The compound is supplied as a crystalline solid with ≥98% purity and remains stable for ≥4 years when stored at -20°C [3].

Why BRL-44408 maleate Cannot Be Replaced by Non-Selective α2-Antagonists in α2A-Specific Research


Non-selective α2-adrenoceptor antagonists such as yohimbine, RX821002, RS79948, and atipamezole exhibit high affinity across all three α2-adrenoceptor subtypes (α2A, α2B, α2C), making them unsuitable for experiments requiring dissection of α2A-specific contributions [1]. Yohimbine, for example, binds with comparable affinity to α2A-, α2B-, and α2C-ARs, confounding interpretation of subtype-specific pharmacology [2]. Furthermore, yohimbine also exhibits off-target activity at serotonin receptors and ion channels at concentrations commonly used in vitro, introducing additional experimental variables [1]. BRL-44408 maleate, in contrast, provides >50-fold selectivity for α2A-ARs over other adrenoceptor subtypes and demonstrates clean ancillary pharmacology, enabling unambiguous attribution of observed effects to α2A-adrenoceptor blockade [3].

BRL-44408 maleate (CAS 681806-46-2): Quantitative Differentiation Evidence Versus Closest Analogs and In-Class Candidates


BRL-44408 maleate vs. Yohimbine, Atipamezole, and RX821002: Direct Comparison of α2-Adrenoceptor Subtype Selectivity

BRL44408 was identified as the most α2A-selective antagonist among 99 α-antagonists tested, whereas yohimbine, RX821002, RS79948, and atipamezole are high-affinity non-selective α2-antagonists with comparable binding across α2A, α2B, and α2C subtypes [1]. BRL-44408 maleate exhibits >50-fold selectivity for α2A-ARs over α2B-ARs (Ki = 1.7 nM vs. 144.5 nM) and minimal activity at α1-, β-, and 19 other receptors at 1 µM [2].

α2A-adrenoceptor receptor binding subtype selectivity pharmacological tool compound

BRL-44408 maleate Functional Antagonism of cAMP Accumulation in Recombinant Human α2A-AR Cells

In CHO cells expressing recombinant human α2A-adrenoceptors, BRL-44408 maleate inhibited forskolin-stimulated cAMP accumulation with an IC50 value of 92.3 nM [1]. This functional antagonism data complements binding affinity measurements (Ki = 8.56 nM) and demonstrates the compound's efficacy in a cellular context relevant to Gi/o-coupled receptor signaling [1].

cAMP inhibition functional assay α2A-adrenoceptor CHO cells

BRL-44408 maleate In Vivo CNS Penetration and Neurotransmitter Elevation: Quantitative Brain Exposure Data

Following subcutaneous administration in rats, BRL-44408 maleate penetrated the central nervous system, resulting in peak brain and plasma concentrations of 586 ng/g and 1124 ng/mL, respectively [1]. In the medial prefrontal cortex, BRL-44408 maleate (10 mg/kg s.c.) increased extracellular norepinephrine and dopamine levels by 200% and 100%, respectively, relative to baseline [1].

CNS penetration microdialysis norepinephrine dopamine in vivo pharmacology

BRL-44408 maleate Dose-Dependent Survival Benefit in Rat Cecal Ligation and Puncture (CLP) Sepsis Model

In a rat cecal ligation and puncture (CLP) model of polymicrobial sepsis, BRL-44408 maleate administered at 2.5 or 5.0 mg/kg BW intravenously at 5 hours post-CLP significantly increased the 10-day survival rate compared to vehicle-treated CLP animals [1]. The compound reduced serum levels of TNF-α, IL-6, chemokines, liver enzymes, and lactate, and decreased intestinal TNF-α, IL-6, and MPO activity [1].

sepsis acute lung injury inflammation α2A-adrenoceptor survival

BRL-44408 maleate vs. JP-1302: α2A-Selective vs. α2C-Selective Antagonist Behavioral Comparison

In a comparative study examining reversal of haloperidol-induced catalepsy, BRL-44408 maleate (α2A-selective antagonist) was compared with JP-1302 (α2C-selective antagonist) and yohimbine (non-selective α2 antagonist) [1]. The study demonstrated differential effects of α2A versus α2C blockade on extrapyramidal motor function, with BRL-44408 maleate showing efficacy in reversing catalepsy [1].

antipsychotic-induced catalepsy α2A-adrenoceptor α2C-adrenoceptor extrapyramidal side effects

Recommended Research Applications for BRL-44408 maleate Based on Validated Quantitative Evidence


α2A-Adrenoceptor Subtype-Specific Pharmacological Dissection in Receptor Binding and Signaling Studies

BRL-44408 maleate is the preferred tool compound for studies requiring unambiguous attribution of effects to α2A-adrenoceptor antagonism. Its >50-fold selectivity for α2A-ARs over other adrenoceptor subtypes and clean ancillary pharmacology profile [1] enable reliable interpretation of α2A-specific contributions, unlike non-selective agents such as yohimbine or atipamezole. Recommended in vitro concentrations should be guided by its Ki (1.7–8.56 nM) and functional IC50 (92.3 nM) values [2].

In Vivo CNS Pharmacology Studies Targeting α2A-Adrenoceptor-Mediated Neurotransmission

BRL-44408 maleate is validated for in vivo CNS studies requiring central α2A-adrenoceptor blockade. Its brain penetration (peak brain concentration 586 ng/g following 10 mg/kg s.c.) [1] and ability to elevate prefrontal cortex norepinephrine (200% increase) and dopamine (100% increase) provide quantitative benchmarks for dose selection and pharmacodynamic verification in neuropharmacology, behavioral pharmacology, and mood disorder research applications.

Sepsis and Acute Inflammation Models Investigating α2A-Adrenoceptor-Mediated Immunomodulation

BRL-44408 maleate is validated for sepsis and inflammation research, with demonstrated efficacy in reducing pro-inflammatory cytokines (TNF-α, IL-6), liver enzymes (AST, ALT), and improving survival at 2.5–5.0 mg/kg BW in the rat CLP sepsis model [1]. This compound enables investigation of sympathetic nervous system modulation of inflammatory responses through α2A-adrenoceptor blockade.

Antipsychotic-Induced Extrapyramidal Side Effect (EPS) Research

BRL-44408 maleate is applicable for studies examining the role of α2A-adrenoceptors in antipsychotic-induced motor side effects. Comparative data with JP-1302 (α2C-selective antagonist) demonstrate differential α2A- versus α2C-mediated effects on haloperidol-induced catalepsy [1], enabling researchers to dissect subtype-specific contributions to extrapyramidal symptoms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for BRL-44408 maleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.